molecular formula C15H16OS B14761434 (4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane

(4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane

Cat. No.: B14761434
M. Wt: 244.4 g/mol
InChI Key: JANIICJJQZLZHH-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a benzyloxy group, a methyl group, and a sulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-(benzyloxy)-3-methylphenol with a suitable sulfane reagent under controlled conditions. One common method is the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium iodide, acetone as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methyl groups contribute to the compound’s binding affinity and specificity, while the sulfane group can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane
  • (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane
  • (4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane

Uniqueness

(4-(Benzyloxy)-3-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., chloro, fluoro), this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2-methyl-4-methylsulfanyl-1-phenylmethoxybenzene

InChI

InChI=1S/C15H16OS/c1-12-10-14(17-2)8-9-15(12)16-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

JANIICJJQZLZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC)OCC2=CC=CC=C2

Origin of Product

United States

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